Home > Products > Screening Compounds P81917 > N-(Cyclopropylmethyl)piperidine-2-carboxamide
N-(Cyclopropylmethyl)piperidine-2-carboxamide - 1105064-29-6

N-(Cyclopropylmethyl)piperidine-2-carboxamide

Catalog Number: EVT-3218430
CAS Number: 1105064-29-6
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

For example, in one study, N-(Cyclopropylmethyl)piperidine-2-carboxamide was incorporated into the structure of molecules being investigated for their potential to inhibit the sigma receptor, a protein implicated in various neurological and psychiatric disorders. []

In another study, researchers explored the use of N-(Cyclopropylmethyl)piperidine-2-carboxamide derivatives as potential inhibitors of monoamine transporters. [] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their dysfunction is associated with conditions like depression and anxiety.

Compound Description:

(2S,3S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide is a compound that was unexpectedly obtained during an attempt to synthesize (2S,3S)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxylic acid. [] The crystal structure of this compound shows intermolecular hydrogen bonding involving N—H⋯O and O—H⋯O interactions. []

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

Compound Description:

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide, also known as SSR504734, is a GlyT1 inhibitor. [] This compound served as a starting point for designing novel GlyT1 inhibitors with enhanced activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description:

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide is a potent GlyT1 inhibitor. [] This compound exhibits a strong GlyT1 inhibitory activity (IC50=1.8 nM), favorable plasma exposure, and sufficient blood-brain barrier penetration in rats. []

4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)

Compound Description:

4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride, or AP163, is a TAAR1 agonist. [] This compound has demonstrated efficacy in reducing hyperlocomotion in a dopamine transporter knockout (DAT-KO) rat model, suggesting potential as a treatment for disorders linked to heightened dopaminergic activity, such as schizophrenia. []

Ropivacaine

Compound Description:

Ropivacaine is a local anesthetic belonging to the class of N-alkyl-piperidine-2-carboxamides. [] It is used to provide numbness or pain relief during surgical procedures and childbirth. []

Levobupivacaine

Levobupivacaine is the S-enantiomer of bupivacaine, another local anesthetic belonging to the N-alkyl-piperidine-2-carboxamides. [, ] Like ropivacaine, it is employed for its local anesthetic properties in various clinical settings. [, ]

Relevance:

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (NDB)

N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, abbreviated as NDB, is a metabolite of bupivacaine. [] NDB is known to interfere with the measurement of norfentanyl in urine samples when using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). []

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description:

N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide, known as MK-0974, is an orally bioavailable CGRP receptor antagonist. [, ] It exhibits potent antagonistic activity against both human and rhesus CGRP receptors. [] This compound is currently in clinical development as a potential treatment for migraine. []

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598)

Compound Description:

1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, also referred to as CP-945,598, is a selective cannabinoid CB1 receptor antagonist. [] It is administered orally and primarily metabolized by the CYP3A4/3A5 enzymes. []

N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750)

Compound Description:

N-Phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide, designated as PF-750, belongs to a novel class of FAAH inhibitors known as piperidine/piperazine ureas. [] It exhibits potent inhibitory activity against FAAH. []

Relevance:

N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622)

Compound Description:

N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, designated as PF-622, is another example of a piperidine/piperazine urea that acts as a novel FAAH inhibitor. [] It exhibits potent inhibitory activity against FAAH. []

N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845)

Compound Description:

N-Pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide, known as PF-04457845, is a highly potent and selective FAAH inhibitor. [] It demonstrates efficacy in reducing both inflammatory and noninflammatory pain in rats. [] Due to its selectivity, efficacy, and pharmacokinetic properties, it is considered a clinical candidate for pain management and the treatment of nervous system disorders. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide, designated as BMS-694153, is a potent CGRP receptor antagonist. [] It demonstrates significant potential for the treatment of migraine due to its potency, favorable toxicology profile, and remarkable aqueous solubility. []

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-Carboxamide (D2AAK4)

Compound Description:

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol -1-yl)propyl]piperidine-4-carboxamide, also known as D2AAK4, is a multi-target ligand that interacts with various aminergic G protein-coupled receptors (GPCRs). [] It displays an atypical antipsychotic profile and exhibits low affinity for off-targets. [] D2AAK4's mechanism of action involves the formation of an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 residue of the target receptors. []

Relevance:

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description:

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide represents a potent and orally bioavailable GlyT1 inhibitor. [] It was developed as a structurally distinct backup compound to another GlyT1 inhibitor, compound 5 (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide), with the goal of improving its drug-likeness profile using central nervous system multiparameter optimization (CNS MPO) as a guideline. []

Properties

CAS Number

1105064-29-6

Product Name

N-(Cyclopropylmethyl)piperidine-2-carboxamide

IUPAC Name

N-(cyclopropylmethyl)piperidine-2-carboxamide

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c13-10(12-7-8-4-5-8)9-3-1-2-6-11-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

TYHLIPCARCPZHC-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)NCC2CC2

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.